5-Bromo-L-tryptophan

Descripción general

Descripción

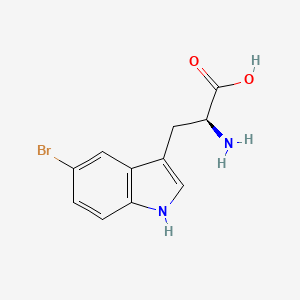

5-Bromo-L-triptófano: es un derivado bromado del aminoácido triptófano. Se caracteriza por la sustitución de un átomo de bromo en la posición 5 del anillo indol del triptófano.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 5-Bromo-L-triptófano generalmente implica la bromación del L-triptófano. Un método común es el uso de bromo o N-bromosuccinimida (NBS) como agente bromante. La reacción generalmente se lleva a cabo en un solvente acuoso u orgánico bajo condiciones controladas de temperatura para garantizar la bromación selectiva en la posición 5 del anillo indol.

Métodos de producción industrial: La producción industrial del 5-Bromo-L-triptófano se puede lograr mediante procesos biotecnológicos. Por ejemplo, las cepas recombinantes de Corynebacterium glutamicum que expresan enzimas halogenasas específicas se pueden utilizar para producir 5-Bromo-L-triptófano mediante fermentación. Este método se considera ecológico y eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones: El 5-Bromo-L-triptófano puede sufrir diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo puede ser reemplazado por otros nucleófilos.

Reacciones de oxidación y reducción: El anillo indol puede ser oxidado o reducido en condiciones específicas.

Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento para formar moléculas más complejas.

Reactivos y condiciones comunes:

Reacciones de sustitución: Se pueden utilizar reactivos como azida de sodio o tioles.

Reacciones de oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reacciones de reducción: Agentes reductores como borohidruro de sodio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución con azida de sodio puede producir 5-azido-L-triptófano, mientras que la oxidación con permanganato de potasio puede producir ácido 5-bromoindol-3-carboxílico .

Aplicaciones Científicas De Investigación

Peptide Synthesis

5-Bromo-L-tryptophan is a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its unique reactivity allows chemists to create complex peptides with specific sequences, which are essential for studying protein interactions and functions.

| Application | Details |

|---|---|

| Peptide Synthesis | Used for constructing peptides with specific sequences, enhancing the study of protein functions. |

Drug Development

The compound plays a significant role in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. The tryptophan moiety is vital for serotonin production, making 5-BrTrp valuable in creating drugs aimed at treating mood disorders and other neurological conditions.

| Application | Details |

|---|---|

| Drug Development | Aids in synthesizing novel pharmaceuticals targeting neurological conditions, enhancing drug efficacy. |

Neuroscience Research

In neuroscience, this compound serves as a tool for investigating serotonin pathways. Research indicates that it can influence mood and behavior by modulating serotonin levels, which is crucial for understanding and developing treatments for mood disorders.

| Application | Details |

|---|---|

| Neuroscience Research | Studies the effects of serotonin modulation on mood and behavior. |

Bioconjugation Techniques

The bromo group in 5-BrTrp facilitates selective reactions, making it useful in bioconjugation techniques. This property allows researchers to attach biomolecules to surfaces or other molecules, improving drug delivery systems and targeting mechanisms.

| Application | Details |

|---|---|

| Bioconjugation | Enhances drug delivery systems through selective attachment of biomolecules. |

Fluorescent Probes

The Fmoc group of this compound can be utilized in creating fluorescent probes for biological imaging. This application provides insights into cellular processes and molecular interactions, aiding researchers in visualizing biological phenomena.

| Application | Details |

|---|---|

| Fluorescent Probes | Used for biological imaging to study cellular processes and molecular interactions. |

Anti-Parasitic Activity

Recent studies have shown that halogenated tryptophan derivatives, including this compound, exhibit anti-parasitic properties. For instance, research indicated that these compounds could selectively disrupt the metabolism of parasites like Trypanosoma cruzi, potentially leading to new therapeutic strategies for diseases such as Chagas disease.

| Application | Details |

|---|---|

| Anti-Parasitic Activity | Exhibits selective trypanocidal potency against Trypanosoma cruzi. |

Dietary Supplements

This compound is also explored as an ingredient in dietary supplements aimed at improving mood and cognitive function. Its role as a serotonin precursor makes it appealing to health-conscious consumers seeking natural mood enhancers.

| Application | Details |

|---|---|

| Dietary Supplements | Investigated for its potential to improve mood and cognitive function. |

Case Study 1: Serotonin Modulation

A study demonstrated that dietary supplementation with this compound significantly increased serotonin levels in animal models, correlating with reduced anxiety-like behaviors. This finding supports its potential use as a therapeutic agent for anxiety disorders.

Case Study 2: Antiparasitic Efficacy

Research involving halogenated tryptophan derivatives found that this compound disrupted essential metabolic pathways in Trypanosoma cruzi, leading to significant reductions in parasite viability. This suggests its potential application as a lead compound in anti-parasitic drug development.

Mecanismo De Acción

El mecanismo de acción del 5-Bromo-L-triptófano implica su interacción con objetivos moleculares específicos. Por ejemplo, en el contexto de la anemia de células falciformes, el compuesto inhibe la polimerización de la hemoglobina de células falciformes uniéndose a sitios específicos en la molécula de hemoglobina. Esto evita la formación de agregados fibrosos que causan la forma característica de hoz de los glóbulos rojos .

Comparación Con Compuestos Similares

Compuestos similares:

- 5-Fluoro-L-triptófano

- 5-Metil-L-triptófano

- 5-Hidroxi-L-triptófano

Comparación: El 5-Bromo-L-triptófano es único debido a la presencia del átomo de bromo, que confiere propiedades químicas y biológicas distintas. En comparación con el 5-Fluoro-L-triptófano, el átomo de bromo es más grande y más polarizable, lo que lleva a una reactividad y a interacciones diferentes con los objetivos biológicos. Del mismo modo, el 5-Metil-L-triptófano y el 5-Hidroxi-L-triptófano tienen diferentes sustituyentes que afectan su comportamiento químico y sus aplicaciones .

Actividad Biológica

5-Bromo-L-tryptophan (5-Br-Trp) is a non-proteinogenic amino acid derived from L-tryptophan, where the hydrogen at the 5-position of the indole ring is substituted with a bromine atom. This modification alters its biological properties and potential applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of 5-Br-Trp, focusing on its mechanisms of action, pharmacological implications, and relevant research findings.

5-Br-Trp shares structural similarities with L-tryptophan, acting as a precursor in several metabolic pathways. It participates in the biosynthesis of serotonin and other indole derivatives, which are crucial for neurotransmission and various physiological functions. The bromine substitution can enhance or inhibit enzyme activity, influencing metabolic pathways related to serotonin synthesis and immune modulation.

Table 1: Comparison of Tryptophan Derivatives

| Compound | Structure | Biological Role |

|---|---|---|

| L-Tryptophan | C11H12N2O2 | Precursor for serotonin |

| This compound | C11H11BrN2O2 | Modulates serotonin synthesis; potential anti-cancer properties |

| 7-Bromo-L-Tryptophan | C11H10BrN2O2 | Anti-parasitic activity |

Immune Modulation

Recent studies indicate that 5-Br-Trp has significant effects on immune responses. It has been shown to modulate the activity of T cells and natural killer cells through its influence on tryptophan catabolism via indoleamine 2,3-dioxygenase (IDO). Inhibition of IDO leads to increased availability of tryptophan for serotonin synthesis, which can enhance immune function.

Case Study: IDO Inhibition in Cancer Therapy

In a pharmacological model assessing the role of tryptophan-metabolizing enzymes in cancer, it was observed that 5-Br-Trp could restore T cell proliferation when co-cultured with IDO-overexpressing tumor cells. This suggests that compounds like 5-Br-Trp may have therapeutic potential in cancer immunotherapy by counteracting the immunosuppressive effects mediated by IDO .

Anti-Parasitic Activity

Research has demonstrated that halogenated tryptophan derivatives, including 5-Br-Trp, exhibit anti-parasitic properties. In studies involving Trypanosoma cruzi, it was found that these compounds disrupt essential transamination processes within the parasite's metabolism. This disruption leads to significant metabolic disturbances, indicating a potential pathway for selective chemotherapeutic agents targeting parasitic infections .

Neurotransmitter Synthesis

The role of 5-Br-Trp in neurotransmitter synthesis is particularly noteworthy. As a brominated analogue of tryptophan, it can influence serotonin levels in the brain. Studies suggest that variations in dietary intake of brominated tryptophans may affect serotonergic signaling pathways, which are implicated in mood regulation and stress responses .

Research Findings and Future Directions

Emerging research continues to explore the diverse biological activities of 5-Br-Trp. Its unique properties make it a valuable compound for further investigation in drug development, particularly for neurological disorders and cancer therapy.

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Immune Modulation | Enhances T cell proliferation via IDO inhibition |

| Anti-Parasitic | Disrupts T. cruzi metabolism |

| Neurotransmitter | Influences serotonin synthesis |

Propiedades

IUPAC Name |

(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDNJQUJBMDHJW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315301 | |

| Record name | 5-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25197-99-3 | |

| Record name | 5-Bromo-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25197-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromotryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.